molecular formula C17H24N4O5S2 B2583086 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-14-0

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2583086
CAS No.: 392243-14-0
M. Wt: 428.52
InChI Key: GPWWTFKNJSMNRB-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a scaffold renowned for its broad spectrum of pharmacological activities . This compound is of significant interest in medicinal chemistry research, particularly for developing novel antimicrobial and central nervous system (CNS) active agents. The molecule integrates a benzamide group linked via a sulfonamide bridge to a 5-ethyl-1,3,4-thiadiazol-2-yl moiety, a structure analogous to historically significant antibacterial sulfonamides . The presence of the 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine and pyridazine, contributes to high in vivo stability, low toxicity, and good cell permeability due to its strong aromaticity and the potential to form mesoionic systems . The bis(2-methoxyethyl)sulfamoyl substituent is a key structural feature that may enhance the compound's solubility and overall pharmacokinetic profile. This compound serves as a valuable building block and probe in biomedical research. The 2-amino-1,3,4-thiadiazole nucleus is a validated scaffold for promising antimicrobial agents, with many derivatives demonstrating higher activity against resistant bacterial and fungal strains compared to standard drugs . Furthermore, derivatives of the 1,3,4-thiadiazole scaffold have shown considerable potential in CNS research, exhibiting anticonvulsant activity, often by modulating the GABA A pathway or voltage-gated ion channels . The electron-donor groups, hydrophobic aryl ring, and hydrogen-bonding domains present in this molecule align with the pharmacophoric pattern required for such activity . Researchers can utilize this compound to explore its mechanism of action, synthesize novel analogs for structure-activity relationship (SAR) studies, and screen for various biological activities, including but not limited to anticancer, anti-inflammatory, and enzyme inhibition. The product is intended for research purposes in laboratory settings only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Handle with care in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S2/c1-4-15-19-20-17(27-15)18-16(22)13-5-7-14(8-6-13)28(23,24)21(9-11-25-2)10-12-26-3/h5-8H,4,9-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWWTFKNJSMNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides and thiadiazoles.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Differences :

  • Heterocycle Type : Replacement of oxadiazole (LMM5, LMM11) with thiadiazole may alter target selectivity due to differences in ring electronegativity and hydrogen-bonding capacity .
  • Aromatic Modifications : Derivatives like the dinitrobenzamide analog () introduce strong electron-withdrawing groups, which could enhance binding to enzymes like thioredoxin reductase .

Physicochemical Properties

Property This compound LMM5 N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentane amide
Molar Mass 583.7 g/mol 547.6 g/mol 255.14 g/mol
Solubility Likely soluble in acetonitrile/alcohol (analog-based prediction) Soluble in DMSO/Pluronic F-127 Poor in water, soluble in alcohol
Melting Point Not reported Not reported 93–94°C

Notable Trends:

  • Thiadiazole derivatives generally exhibit poor aqueous solubility but high organic solvent compatibility, limiting oral bioavailability without formulation aids .

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H23N5O7S2
  • Molecular Weight : 521.56 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to influence key biochemical pathways by:

  • Inhibiting specific enzymes involved in metabolic processes.
  • Binding to receptors that modulate cellular responses.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structural motifs have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

One of the notable features of this compound is its potential to inhibit carbonic anhydrase isoenzymes. Studies have shown that compounds in this class can exhibit high enzyme inhibition rates. For example, a related compound demonstrated a Ki value significantly lower than acetazolamide, a known carbonic anhydrase inhibitor .

CompoundKi Value (nM)Comparison to Acetazolamide
This compoundTBDHigher activity than acetazolamide
Acetazolamide250Reference value

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that this compound exhibits low toxicity at effective concentrations. It has been reported that the compound does not show significant cytotoxic effects on healthy cells at doses where it maintains biological activity .

Case Studies

Several studies have explored the biological effects of similar thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were tested against various microbial strains, showing promising results in inhibiting growth and biofilm formation.
  • Enzyme Inhibition Analysis : A comparative study highlighted that certain structural modifications enhance the inhibitory effects on carbonic anhydrase isoenzymes, suggesting a structure-activity relationship (SAR) that can guide future synthesis .

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